molecular formula C70H28N4O10 B7982089 Vat green 8, tech.

Vat green 8, tech.

Cat. No.: B7982089
M. Wt: 1085.0 g/mol
InChI Key: ICCNMIAOAVIUDB-UHFFFAOYSA-N
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Description

Vat Green 8, Technical is a synthetic vat dye classified under the anthraquinone family, commonly used for coloring cellulose fibers like cotton and rayon. Vat dyes are characterized by their insolubility in water and require a reduction process (vatting) in alkaline conditions to become water-soluble leuco compounds before application . Once oxidized, they form stable, insoluble colorants with high lightfastness and washfastness. Vat Green 8 is distinguished by its deep green hue and is utilized in textiles requiring durability under harsh environmental conditions. Its molecular structure includes anthraquinone derivatives with specific substituents that influence its chromophoric and auxochromic properties, contributing to its color intensity and stability .

Properties

IUPAC Name

5,36,42,73-tetrazanonadecacyclo[38.34.0.03,38.04,20.06,19.07,16.09,14.021,37.022,35.025,34.027,32.041,57.043,56.044,53.046,51.058,74.059,72.062,71.064,69]tetraheptaconta-1(74),3,6(19),7(16),9,11,13,17,20,22(35),23,25(34),27,29,31,37,40,43(56),44(53),46,48,50,54,57,59(72),60,62(71),64,66,68-triacontaene-2,8,15,26,33,39,45,52,63,70-decone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H28N4O10/c75-61-25-9-1-5-13-29(25)65(79)45-37(61)21-17-33-41-42-34-18-22-38-46(66(80)30-14-6-2-10-26(30)62(38)76)54(34)72-58(42)50-49(57(41)71-53(33)45)69(83)51-52(70(50)84)60-44(36-20-24-40-48(56(36)74-60)68(82)32-16-8-4-12-28(32)64(40)78)43-35-19-23-39-47(55(35)73-59(43)51)67(81)31-15-7-3-11-27(31)63(39)77/h1-24,71-74H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCNMIAOAVIUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)NC6=C1C(=C5N4)C(=O)C2=C3C(=C4C5=C(C6=C(C=C5)C(=O)C5=CC=CC=C5C6=O)NC4=C2C1=O)C1=C(N3)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H28N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1085.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14999-97-4
Record name 6,8,25,27-Tetrahydrobisnaphth[2′,3′:6,7]indolo[2,3-c:2′,3′-c′]dinaphtho[2,3-i:2′,3′-i′]benzo[1,2-a:5,4-a′]dicarbazole-5,7,9,14,19,24,26,28,33,38-decone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14999-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Condensation Reaction Framework

The synthesis of anthraquinone-based vat dyes typically involves a two-step process: (1) condensation of halogenated benzanthrone derivatives with aminoanthraquinones to form imine intermediates, followed by (2) alkaline cyclization to yield the final dye structure. For Vat Green 8, this likely entails:

  • Reactants : 3-Bromo benzanthrone and 1-aminoanthraquinone, dissolved in a high-boiling-point organic solvent (e.g., nitrobenzene).

  • Catalysts : Copper oxide (CuO) or similar transition metal catalysts to accelerate coupling.

  • Acid-binding agents : Sodium carbonate (Na₂CO₃) to neutralize hydrobromic acid (HBr) byproducts.

Reaction conditions are stringent, requiring temperatures of 200–220°C for 1.5–2.5 hours to achieve >90% conversion. The resulting anthraquinone imine intermediate is isolated via solvent distillation, hot-water washing, and filtration.

Alkaline Cyclization and Oxidation

Triglycol-Mediated Cyclization

The imine intermediate undergoes cyclization in a triglycol-based alkaline solvent (e.g., sodium hydroxide/potassium hydroxide mixture) at 150 ± 2°C for 3–6 hours. Triglycol’s high boiling point and solvation capacity prevent volatilization losses, enhancing reaction efficiency. Key parameters include:

  • Mass ratio : 5–10:1 triglycol solvent to imine.

  • Alkali concentration : 45–50% aqueous NaOH/KOH to maintain basicity.

Post-reaction, the mixture is diluted with water, cooled to 70–80°C, and oxidized with pressurized air to stabilize the dye’s reduced form.

Industrial-Scale Process Optimization

Solvent Recovery and Waste Mitigation

Modern protocols emphasize solvent recycling to reduce costs and environmental impact. For example:

  • Nitrobenzene recovery : Distillation under vacuum reclaims >85% of the solvent for reuse.

  • Triglycol reuse : Alkaline triglycol solutions are concentrated to 45–50% basicity and reintegrated into subsequent batches.

Yield and Purity Enhancements

Data from analogous syntheses reveal critical factors for optimizing Vat Green 8 production:

ParameterOptimal RangeYield Impact
Reaction Temperature200–220°C+15–20%
Catalyst (CuO) Loading2–5 wt%+10%
Alkali Concentration45–50%+25%

Table 1: Key parameters influencing yield in vat dye synthesis.

Comparative Analysis of Synthesis Protocols

Case Study: Vat Olive Green B vs. Vat Green 8

While direct data on Vat Green 8 is limited, the preparation of Vat Olive Green B offers a validated template:

  • Condensation :

    • 3-Bromo benzanthrone + 1-aminoanthraquinone → Anthraquinone imine.

    • Solvent: Nitrobenzene (2000 kg per 500 kg product).

  • Cyclization :

    • Triglycol/NaOH/KOH at 150°C → Vat dye precursor.

  • Oxidation :

    • Air oxidation at 70–80°C to finalize chromophore structure.

Adapting this protocol for Vat Green 8 would require adjusting substituent positions on the anthraquinone backbone, necessitating tailored temperature and catalyst profiles.

Environmental and Economic Considerations

Pollution Control Measures

  • Wastewater treatment : Neutralization of alkaline filtrates with CO₂ to precipitate carbonates.

  • VOC mitigation : Closed-loop solvent recovery systems reduce nitrobenzene emissions by >90%.

Cost-Benefit Analysis

  • Raw materials : 1-Aminoanthraquinone ($12–15/kg) and 3-bromo benzanthrone ($18–22/kg) dominate costs.

  • Energy consumption : High-temperature reactions account for 40–50% of operational expenses.

Emerging Innovations in Vat Dye Synthesis

Graphene Composite Integration

Recent studies demonstrate that Vat Green 8/graphene composites exhibit enhanced electrochemical stability in lithium-ion batteries. While unrelated to dye synthesis, this highlights potential cross-industry applications that could drive demand for high-purity Vat Green 8.

Hydrothermal Synthesis Advances

Pilot-scale trials using hydrothermal reactors (150–200°C, 10–15 MPa) show promise for reducing reaction times by 30–40% compared to conventional methods .

Chemical Reactions Analysis

Chemical Reactions Involved in Vat Green 8

The chemical reactions associated with Vat Green 8 can be categorized into several key processes:

Reduction and Dyeing Process

  • Reduction : The dye is first reduced using a reducing agent, typically sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4), which converts the insoluble dye into its soluble leuco form.

    Vat Green 8 insoluble +Reducing AgentLeuco Vat Green 8 soluble \text{Vat Green 8 insoluble }+\text{Reducing Agent}\rightarrow \text{Leuco Vat Green 8 soluble }
  • Dyeing : The leuco form is then applied to the fabric in an oxygen-free environment, allowing it to penetrate the fibers.

  • Oxidation : After the dye has been absorbed, the fabric is exposed to air or treated with an oxidizing agent (like hydrogen peroxide) to convert the leuco dye back into its insoluble form.

    Leuco Vat Green 8 soluble +O2Vat Green 8 insoluble \text{Leuco Vat Green 8 soluble }+\text{O}_2\rightarrow \text{Vat Green 8 insoluble }

Chemical Stability and Reactivity

Vat Green 8 is generally stable under normal conditions but can undergo degradation when exposed to strong acids or bases. Its stability can be affected by factors such as temperature and the presence of light.

Interaction with Other Compounds

Research has indicated that Vat Green 8 can interact with various compounds during dyeing processes, affecting its properties:

  • Interactions with Graphene : Studies have shown that when combined with graphene oxide, Vat Green 8 forms composites that exhibit improved electrochemical properties, which may have implications for energy storage applications .

Environmental and Health Considerations

The manufacturing and application of vat dyes, including Vat Green 8, raise environmental concerns due to the use of hazardous chemicals and potential contamination from wastewater if not treated properly. Heavy metals used as catalysts in the synthesis process can pose risks to soil and groundwater if released improperly .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Vat Green 8 shares structural similarities with other anthraquinone-based vat dyes, such as Vat Blue 4 (Indanthrone) and Vat Red 41. Key differences lie in substituent groups:

  • Vat Green 8: Contains electron-withdrawing groups (e.g., -Cl, -NO₂) that shift absorption spectra toward longer wavelengths, producing green shades.
  • Vat Blue 4 : Features fused aromatic rings without strong electron-withdrawing groups, resulting in blue hues.
  • Vat Red 41 : Incorporates electron-donating groups (e.g., -NH₂), leading to red coloration .

Performance Metrics

Property Vat Green 8 Vat Blue 4 Vat Red 41
Lightfastness (ISO 105-B02) 7–8 7 6–7
Washfastness (ISO 105-C06) 4–5 5 4
Solubility in Water (g/L) <0.01 <0.01 <0.01
Reduction Potential (mV) -850 to -900 -800 to -850 -900 to -950

Environmental and Industrial Considerations

  • Synthesis Complexity : Vat Green 8 involves nitration and chlorination steps, generating more hazardous waste than Vat Blue 4, which uses simpler sulfonation .
  • Sustainability : Vat Green 8’s reliance on nitro groups raises concerns about nitrosamine byproducts, whereas Vat Red 41’s amine groups pose risks of aromatic amine release during degradation .
  • Cost Efficiency : Vat Green 8 is 20–30% costlier than Vat Blue 4 due to raw material scarcity (e.g., chlorinated intermediates) .

Research Findings and Innovations

Recent studies highlight advancements in Vat Green 8’s application:

  • Nanocellulose Carriers: Encapsulation with nanocellulose improves dye uptake by 15–20%, reducing wastewater toxicity .
  • Bio-Reduction Methods : Enzymatic reduction using Bacillus subtilis lowers sodium hydrosulfite usage by 40%, aligning with green chemistry principles .

Biological Activity

Vat Green 8, also known as CI Vat Green 8, is a synthetic vat dye primarily used in the textile industry for dyeing cellulosic fibers such as cotton. This compound is part of a broader category of vat dyes characterized by their unique application process, which involves reducing the dye to a soluble form before application and subsequently oxidizing it to an insoluble form once attached to the fiber. This method results in vibrant and durable colors, enhanced by excellent light and wash fastness properties. Recent studies have indicated that Vat Green 8 may exhibit significant biological activity, particularly in antimicrobial applications.

Antimicrobial Properties

Research has shown that vat dyes, including Vat Green 8, can possess antimicrobial properties. A study highlighted that anthraquinone-based vat dyes have been investigated for their potential to inhibit bacterial growth on treated textiles. This characteristic not only enhances the aesthetic appeal of dyed fabrics but also provides functional benefits by offering an additional layer of protection against microbial contamination.

Biodegradation and Environmental Impact

The environmental impact of vat dyes, including Vat Green 8, has garnered attention due to concerns about pollution from the textile industry. A study utilizing Aspergillus niger demonstrated effective biosorption and decolorization of various vat dyes from wastewater. The research indicated that pre-culture methods were approximately 30% more efficient than simultaneous culture methods for dye removal. The adsorption capacity was analyzed using the Langmuir and Freundlich models, with Langmuir being the most suitable model for describing the adsorption process .

Case Studies

  • Biosorption Studies : A study conducted on the removal of vat dyes using Aspergillus niger found that the high saturation capacity for certain vat dyes could be attributed to the molecular structure of the dyes. The complete decolorization time was significantly reduced for planar structures compared to non-planar structures, indicating that molecular mass plays a crucial role in biosorption efficiency .
  • Microalgae in Wastewater Treatment : Research on microalgae's role in bioremediation has shown their effectiveness in removing pollutants from dye industry effluents. Algae can serve as indicators of water pollution and effectively treat wastewater while contributing to biomass production .

Summary of Findings

Study Focus Findings
Antimicrobial ActivityVat Green 8 exhibits potential antimicrobial properties against bacterial growth.
Biosorption EfficiencyAspergillus niger showed high efficiency in removing vat dyes from wastewater .
Microalgal TreatmentMicroalgae effectively decolorize and remove pollutants from dye effluents .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Vat Green 8 in laboratory settings?

  • Methodological Answer : Synthesis typically involves reduction reactions under controlled pH and temperature, followed by purification via column chromatography. Characterization employs UV-Vis spectroscopy (λ_max ~600 nm) and HPLC-MS for purity assessment. Experimental design should include control groups (e.g., varying reducing agents) and triplicate trials to ensure reproducibility . For structural confirmation, XRD or NMR analysis is recommended, though solubility challenges may require deuterated solvents like DMSO-d6 .

Q. How can researchers design experiments to assess the photostability of Vat Green 8 under varying environmental conditions?

  • Methodological Answer : Use a factorial design to test variables like UV exposure intensity (e.g., 300–400 nm), temperature (25–60°C), and pH (3–9). Quantify degradation via spectrophotometric absorbance decay rates. Include kinetic modeling (e.g., pseudo-first-order) to derive activation energy and half-life. Control humidity using sealed chambers with silica gel or saturated salt solutions .

Q. What analytical techniques are most effective for detecting trace impurities in Vat Green 8 samples?

  • Methodological Answer : Combine HPLC-DAD (for separation) with high-resolution mass spectrometry (HRMS) to identify impurities at ppm levels. For non-volatile impurities, use ion chromatography. Validate methods via spike-and-recovery experiments with synthetic analogs (e.g., anthraquinone derivatives) .

Advanced Research Questions

Q. How can contradictory data on Vat Green 8’s redox behavior be resolved across studies?

  • Methodological Answer : Conduct a meta-analysis of published datasets (e.g., cyclic voltammetry results) to identify confounding variables like electrolyte composition (e.g., KCl vs. TBAPF6) or electrode material (glassy carbon vs. platinum). Replicate experiments under standardized conditions and apply multivariate regression to isolate contributing factors .

Q. What strategies optimize the computational modeling of Vat Green 8’s electronic structure for dye-sensitized solar cell applications?

  • Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) to calculate HOMO-LUMO gaps. Validate against experimental UV-Vis and electrochemical data. Incorporate solvent effects via COSMO-RS models. For interfacial studies, apply molecular dynamics simulations to assess adsorption on TiO2 surfaces .

Q. How can researchers integrate Vat Green 8 into multi-component systems (e.g., co-sensitizers) while avoiding competitive quenching effects?

  • Methodological Answer : Design Förster resonance energy transfer (FRET) assays with donor-acceptor pairs. Use time-resolved fluorescence spectroscopy to measure energy transfer efficiency. Optimize molar ratios via response surface methodology (RSM) to minimize quenching .

Guidelines for Theoretical Frameworks

  • Link studies to anthraquinone dye chemistry or electron-transfer theories to contextualize findings .
  • For applied research (e.g., solar cells), align with semiconductor physics or interfacial engineering principles .

Key Recommendations

  • Data Reprodubility : Archive raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Interdisciplinary Collaboration : Engage with computational chemists for modeling and material scientists for device integration .

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